molecular formula C16H22N2O2 B7465720 N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide

N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide

Cat. No. B7465720
M. Wt: 274.36 g/mol
InChI Key: QIFYDBYVWSKOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide is a chemical compound that belongs to the class of amide compounds. It is commonly referred to as MPCCA, and it is a synthetic compound that is used in scientific research. MPCCA has been found to have potential therapeutic benefits in the treatment of various health conditions.

Mechanism of Action

The mechanism of action of MPCCA is not fully understood. However, it is believed to work by modulating the activity of certain proteins in the brain. Specifically, MPCCA has been found to interact with the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal activity. MPCCA has also been shown to interact with the cannabinoid system, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
MPCCA has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal activity. MPCCA has also been found to reduce the levels of certain inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, MPCCA has been shown to increase the levels of certain neurotrophic factors, which can promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using MPCCA in lab experiments is its potential therapeutic benefits. MPCCA has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, which can be useful in the study of various health conditions. Additionally, MPCCA is a synthetic compound, which means that it can be easily synthesized and purified for use in lab experiments.
One limitation of using MPCCA in lab experiments is its complexity. The synthesis of MPCCA is a complex process that requires specialized knowledge and skills in organic chemistry. Additionally, MPCCA has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of MPCCA. One direction is the investigation of its potential therapeutic benefits in the treatment of various health conditions. Another direction is the study of its mechanism of action, which could lead to the development of new drugs that target the same pathways. Additionally, the development of new synthesis methods for MPCCA could lead to improvements in its purity and yield. Finally, the study of the long-term effects of MPCCA could provide valuable insights into its safety and efficacy.

Synthesis Methods

The synthesis of MPCCA involves a series of chemical reactions. The starting material for the synthesis is 3-methylpiperidine-1-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(aminomethyl)benzoic acid to form the amide compound MPCCA. The synthesis of MPCCA is a complex process that requires specialized knowledge and skills in organic chemistry.

Scientific Research Applications

MPCCA has been used in scientific research to investigate its potential therapeutic benefits. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. MPCCA has also been shown to have potential in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. Additionally, MPCCA has been used as a tool in the study of the structure and function of proteins.

properties

IUPAC Name

N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-4-3-9-18(11-12)16(20)15-7-5-14(6-8-15)10-17-13(2)19/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFYDBYVWSKOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide

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